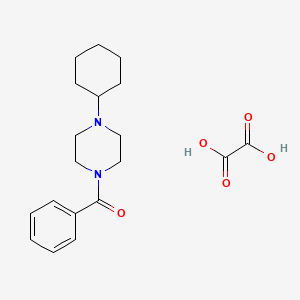

1-benzoyl-4-cyclohexylpiperazine oxalate

Description

1-Benzoyl-4-cyclohexylpiperazine oxalate is a piperazine derivative featuring a benzoyl group at the 1-position and a cyclohexyl group at the 4-position of the piperazine ring, combined with oxalic acid as a counterion. Piperazine derivatives are widely studied for their diverse pharmacological activities, including analgesic, antihistaminic, and receptor-modulating properties.

Properties

IUPAC Name |

(4-cyclohexylpiperazin-1-yl)-phenylmethanone;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O.C2H2O4/c20-17(15-7-3-1-4-8-15)19-13-11-18(12-14-19)16-9-5-2-6-10-16;3-1(4)2(5)6/h1,3-4,7-8,16H,2,5-6,9-14H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMCHESEZFGMRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

Key structural analogues differ in substituents at the 1- and 4-positions of the piperazine ring, which critically impact physicochemical properties and biological activity.

Table 1: Comparison of 1-Benzoyl-4-cyclohexylpiperazine Oxalate with Analogues

*Calculated from molecular formula C₁₉H₂₅N₂O₅ (benzoyl-cyclohexylpiperazine: C₁₈H₂₅N₂O₂; oxalic acid: C₂H₂O₄).

Pharmacological and Receptor Binding Profiles

- MT-45: Exhibits potent analgesic activity via µ-opioid receptor agonism.

- Cyclizine : The benzhydryl group confers antihistaminic effects, while the methyl group at the 4-position reduces lipophilicity compared to cyclohexyl derivatives, limiting CNS penetration .

- Sigma Receptor Ligands (e.g., 1-Cyclohexenylmethyl-4-methylbenzylpiperazine): Substitutions like cyclohexenylmethyl and methylbenzyl optimize sigma-2 receptor affinity (Kᵢ < 1 nM), but the benzoyl group in the target compound may alter selectivity due to steric and electronic effects .

Physicochemical Properties

- Lipophilicity: Cyclohexyl and benzoyl groups in the target compound increase logP compared to BZP (logP ~1.5 vs.

- Salt Forms : The oxalate counterion improves crystallinity and stability, similar to 1-(4-chlorophenyl)piperazine oxalate derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 1-benzoyl-4-cyclohexylpiperazine oxalate, and how can reaction parameters be optimized?

- The synthesis involves nucleophilic substitution or condensation reactions. Key parameters include solvent selection (ethanol/methanol for solubility ), inert atmosphere (to prevent oxidation ), and temperature control (40–80°C). Monitor reactions via TLC/HPLC and purify using recrystallization or column chromatography . Optimize via factorial design experiments to evaluate interactions between variables like catalyst loading and stoichiometry .

Q. What analytical techniques are most suitable for confirming the molecular structure of this compound?

- Use multi-spectral analysis:

- ¹H/¹³C NMR to identify benzoyl (δ 7.5–8.0 ppm) and cyclohexyl (δ 1.0–2.5 ppm) groups .

- HRMS to verify the molecular ion peak (C₁₉H₂₆N₂O₃·C₂H₂O₄).

- IR spectroscopy for carbonyl stretches (1650–1750 cm⁻¹) .

- X-ray crystallography for absolute configuration determination .

Q. What essential safety measures should be implemented when handling this compound?

- Use nitrile gloves and safety goggles , local exhaust ventilation , and store in airtight containers at 2–8°C . For skin contact, rinse with ethanol and seek medical evaluation . Avoid strong oxidizers due to exothermic reaction risks .

Advanced Research Questions

Q. How should researchers approach conflicting reports about this compound's solubility profile?

- Conduct systematic solubility studies using the shake-flask method across solvents (polar/non-polar). Control variables like temperature (±0.5°C) and ionic strength . Analyze solid phases via DSC/PXRD to detect polymorphism . Apply ANOVA to resolve discrepancies between studies .

Q. What experimental design strategies effectively investigate structure-activity relationships (SAR) for novel derivatives?

- Modular synthesis to vary benzoyl (electron-withdrawing/donating groups) and cyclohexyl substituents . Use standardized biological assays with controls (e.g., receptor agonists). Apply QSAR modeling with descriptors like LogP and polar surface area . Validate targets across multiple assay platforms .

Q. How can contradictory results in receptor binding affinity studies be resolved?

- Verify purity via HPLC/elemental analysis . Standardize assay conditions (pH 7.4, 37°C) and use isotopic labeling (³H/¹⁴C) for competitive binding. Perform concentration-response curves to calculate Kd values . Cross-reference species-specific receptor isoforms .

Q. What advanced separation technologies improve stereoisomer isolation during synthesis?

- Chiral HPLC with polysaccharide columns (hexane:IPA mobile phase) .

- Simulated moving bed chromatography for continuous separation .

- Chiral derivatization followed by diastereomer crystallization .

- Monitor enantiomeric excess via circular dichroism (≥99% ee) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.